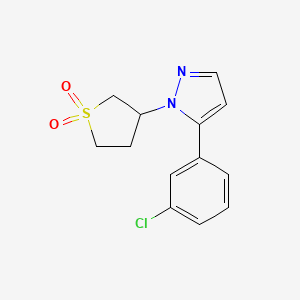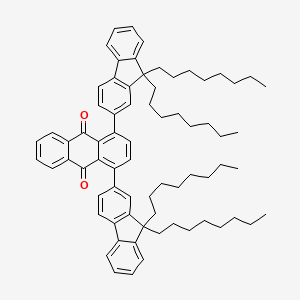![molecular formula C24H22N4 B14193727 1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole CAS No. 834918-10-4](/img/structure/B14193727.png)
1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics. This compound, in particular, features a unique structure with two carbazole units connected via a hydrazinyl linkage, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,3,4,9-Tetrahydro-1H-carbazole: This intermediate can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core.
Hydrazinylation: The tetrahydrocarbazole intermediate is then reacted with hydrazine or hydrazine derivatives to introduce the hydrazinyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole derivatives, and substituted carbazole derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: A precursor in the synthesis of the target compound, known for its biological activities.
1,2,3,4-Tetrahydrocarbazole: Another carbazole derivative with similar structural features and biological properties.
9-Methyl-1,2,3,4-tetrahydrocarbazole: A methylated derivative with distinct chemical and biological characteristics.
Uniqueness
1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole is unique due to its hydrazinyl linkage, which imparts distinct chemical reactivity and biological activities compared to other carbazole derivatives. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
834918-10-4 |
|---|---|
Molecular Formula |
C24H22N4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(9H-carbazol-1-yl)-2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)hydrazine |
InChI |
InChI=1S/C24H22N4/c1-3-11-19-15(7-1)17-9-5-13-21(23(17)25-19)27-28-22-14-6-10-18-16-8-2-4-12-20(16)26-24(18)22/h1-5,7-9,11-13,22,25-28H,6,10,14H2 |
InChI Key |
SZLVKSRQVKBNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NNC4=CC=CC5=C4NC6=CC=CC=C56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)


![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)







![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)

